N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

Description

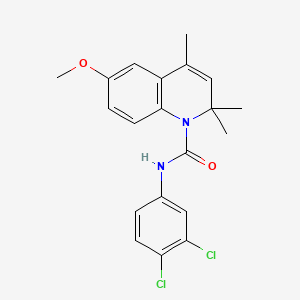

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic quinoline derivative characterized by a carboxamide group linked to a 3,4-dichlorophenyl moiety. Its structure features a methoxy group at the 6-position and three methyl groups at the 2,2,4-positions of the quinoline core. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules targeting enzymes or receptors associated with inflammation, cancer, or pest control .

Properties

Molecular Formula |

C20H20Cl2N2O2 |

|---|---|

Molecular Weight |

391.3 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |

InChI |

InChI=1S/C20H20Cl2N2O2/c1-12-11-20(2,3)24(18-8-6-14(26-4)10-15(12)18)19(25)23-13-5-7-16(21)17(22)9-13/h5-11H,1-4H3,(H,23,25) |

InChI Key |

CGXZHOLAVCDNAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 3,4-dichloroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide with structurally and functionally related compounds, focusing on core scaffolds, substituents, synthesis yields, and spectroscopic properties.

Table 1: Structural and Functional Comparison

Key Comparison Points

Core Scaffold Diversity The target compound’s quinoline core distinguishes it from quinazoline (), pyrimidine (), and thienoquinoline () analogs. Quinoline derivatives are known for planar aromaticity, facilitating π-π stacking in protein binding, whereas pyrimidine and thienoquinoline cores introduce varied electronic environments and steric effects .

Substituent Effects The 6-methoxy group in the target compound contrasts with 6,7-dimethoxy substituents in isoquinoline derivatives () and quinazoline analogs (). Methoxy groups enhance solubility and modulate electron density, impacting receptor binding . The 2,2,4-trimethyl configuration on the quinoline core may improve metabolic stability compared to trifluoromethyl () or hexahydro-trioxo () groups, which introduce polar or electron-withdrawing effects .

Synthetic Accessibility Yields for related compounds, such as 68% for a quinazoline-indazole hybrid () and 84% for a cyclopentaquinoline derivative (), suggest that the target compound’s synthesis may require optimization of methylation and carboxamide coupling steps .

Spectroscopic Distinctions

- NMR Data : The target compound’s methoxy group would produce a distinct singlet near δ 3.8–4.0 in $ ^1H $ NMR, differing from dimethoxy resonances (δ 3.7–3.9 for each OCH$ _3 $) in and .

- The 3,4-dichlorophenyl moiety would exhibit aromatic proton signals near δ 7.2–7.6, comparable to dichlorophenyl-containing analogs in and .

Research Findings and Implications

- Agrochemical Potential: The pesticidal activity of the pyrimidine-carboxamide analog () suggests that the target compound’s dichlorophenyl-carboxamide group may confer similar bioactivity, though its quinoline core could alter target specificity .

Biological Activity

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 391.3 g/mol. The structure includes a quinoline core modified by a dichlorophenyl group and a methoxy group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20Cl2N2O2 |

| Molecular Weight | 391.3 g/mol |

| LogP | 6.3246 |

| Polar Surface Area | 30.6887 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its properties. Key steps in the synthesis may include:

- Formation of the quinoline core.

- Introduction of the dichlorophenyl moiety.

- Addition of the methoxy and carboxamide groups.

These synthetic pathways are crucial for tailoring the compound's efficacy and specificity in biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

- Mechanism : The compound appears to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Effectiveness : Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity:

- Apoptosis Induction : It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial pathways.

- Target Interactions : The compound interacts with specific enzymes and receptors involved in cancer progression, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Several studies have explored the biological impact of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth at low concentrations.

- Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

-

Anticancer Activity :

- In vitro assays showed that treatment with the compound led to a reduction in cell viability in breast cancer cell lines by inducing apoptotic pathways.

- Gene expression analysis revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.